Falcarinol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Falcarinol is a natural pesticide and fatty alcohol found in carrots, red ginseng, and ivy . In carrots, it occurs in a concentration of approximately 2 mg/kg . As a toxin, it protects roots from fungal diseases .

Synthesis Analysis

This compound and other polyacetylenic oxylipins in carrots are analyzed by Reversed-Phase HPLC and Charged Aerosol Detection . These compounds have been shown to be highly toxic toward bacteria and fungi and to exhibit a diverse range of biological activities in mammals .Molecular Structure Analysis

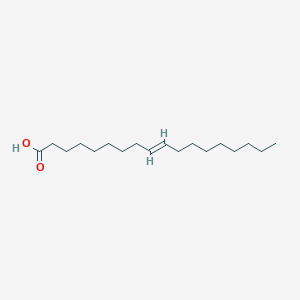

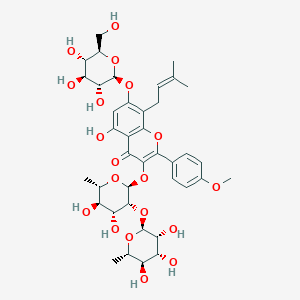

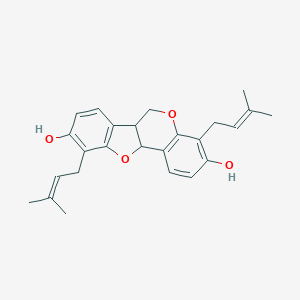

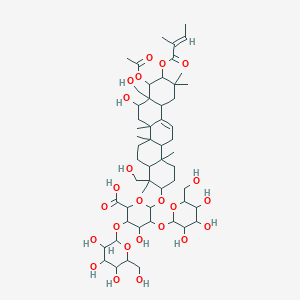

This compound is a polyyne with two carbon-carbon triple bonds and two double bonds . The double bond at the carbon 9 position has cis stereochemistry .Physical And Chemical Properties Analysis

This compound is a polyyne with two carbon-carbon triple bonds and two double bonds . The double bond at the carbon 9 position has cis stereochemistry .科学研究应用

癌症化学预防

Falcarinol已被确定为癌症化学预防的潜在药物。研究表明,this compound型多乙炔可能通过影响多种信号通路来影响致癌作用。这些通路在调节炎症、凋亡、细胞周期调控等方面至关重要。 有证据表明,富含this compound的蔬菜的膳食摄入与降低患癌风险有关,因为this compound可以影响细胞生长、基因表达和免疫反应 .

抗炎功能

This compound的抗炎特性非常显著,尤其是在炎症诱发的癌症背景下。 This compound影响NF-κB通路,这是主要的炎症通路之一,它可能由于感染而被慢性炎症触发 。这表明this compound在预防和治疗以炎症为关键因素的疾病中发挥作用。

细胞周期进程和凋亡

通过影响细胞周期进程和凋亡,this compound可用于诱导癌细胞死亡,阻止其增殖。这种应用在开发针对肿瘤细胞细胞周期的新的癌症治疗方法中至关重要。

这些应用中的每一个都证明了this compound在科学研究中的多样潜力及其可能的治疗用途。 正在进行的研究和发现不断扩展我们对该化合物在健康和疾病管理方面的能力的理解 .

作用机制

Falcarinol, also known as carotatoxin or panaxynol, is a natural pesticide and fatty alcohol found in carrots (Daucus carota), Panax ginseng, and ivy . It has been shown to have anti-cancer and anti-inflammatory properties .

Target of Action

This compound has been shown to act as a covalent cannabinoid receptor type 1 inverse agonist, blocking the effect of anandamide in keratinocytes . This interaction leads to pro-allergic effects in human skin . Additionally, this compound has been identified to target ALDH2, a key enzyme in cancer cells .

Mode of Action

This compound interacts with its targets through covalent binding. For instance, it binds to the cannabinoid receptor type 1, blocking the effect of anandamide . In the case of ALDH2, this compound inhibits the enzyme via covalent alkylation of the active site .

Biochemical Pathways

This compound impacts carcinogenesis by influencing a wide variety of signaling pathways, which are important in regulating inflammation, apoptosis, cell cycle regulation, and more . It affects inflammatory cytokines, the NF-κB pathway, antioxidant response elements, unfolded protein response (UPR) pathway, growth factor signaling, cell cycle progression, and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in mice. It has a half-life of 1.5 hours when intravenously injected, and 5.9 hours when administered orally, with a moderate bioavailability of 50.4% . These properties point to the safety and compatibility of this compound with mice .

Result of Action

This compound has been shown to increase lipid content in human mesenchymal stem cells (hMSCs) as well as the number of lipid droplets (LDs). This can be explained by increased expression of PPARγ2 as shown in human colon adenocarcinoma cells . Activation of PPARγ can lead to increased expression of ABCA1 .

Action Environment

This compound is sensitive to light and heat, requiring freezing conditions for optimal preservation . It is found in carrots, parsley, and ginseng, among other plants, and its concentration can vary depending on the plant species and environmental factors .

安全和危害

未来方向

Polyacetylene phytochemicals like Falcarinol are emerging as potentially responsible for the chemoprotective effects of consuming apiaceous vegetables . There is some evidence suggesting that polyacetylenes impact carcinogenesis by influencing a wide variety of signaling pathways, which are important in regulating inflammation, apoptosis, cell cycle regulation, etc .

生化分析

Biochemical Properties

Falcarinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The double bond at the carbon 9 position in this compound, which requires oxygen and NADPH (or NADH) cofactors, creates a bend in the molecule . This structural modification allows this compound to interact with other biomolecules in unique ways.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific binding interactions and changes in gene expression induced by this compound are areas of active research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. This compound is derived from structural modifications of the common fatty acid oleic acid

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Falcarinol can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methyl-2-pentanone", "2-methyl-1,3-butadiene", "Sodium hydroxide", "Hydrochloric acid", "Methyl iodide", "Palladium on carbon" ], "Reaction": [ "Step 1: Condensation reaction of 4-methyl-2-pentanone and 2-methyl-1,3-butadiene in the presence of sodium hydroxide to form 4-methyl-2-penten-1-ol.", "Step 2: Dehydration of 4-methyl-2-penten-1-ol with hydrochloric acid to form 4-methyl-2-pentene.", "Step 3: Halogenation of 4-methyl-2-pentene with methyl iodide to form 4-methyl-2-iodopentene.", "Step 4: Palladium-catalyzed cross-coupling reaction of 4-methyl-2-iodopentene with 2-methyl-1,3-butadiene to form Falcarinol." ] } | |

| 21852-80-2 | |

分子式 |

C17H24O |

分子量 |

244.37 g/mol |

IUPAC 名称 |

(3R)-heptadeca-1,9-dien-4,6-diyn-3-ol |

InChI |

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/t17-/m1/s1 |

InChI 键 |

UGJAEDFOKNAMQD-QGZVFWFLSA-N |

手性 SMILES |

CCCCCCCC=CCC#CC#C[C@@H](C=C)O |

SMILES |

CCCCCCCC=CCC#CC#CC(C=C)O |

规范 SMILES |

CCCCCCCC=CCC#CC#CC(C=C)O |

| 4117-12-8 21852-80-2 |

|

同义词 |

falcarinol falcarinol, (Z)-isomer panaxynol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。